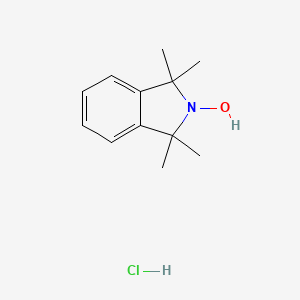![molecular formula C8H10O4 B14261341 [(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate CAS No. 188688-75-7](/img/structure/B14261341.png)
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate is an organic compound with a unique structure that includes a furan ring, a formyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Formyl Group: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the furan ring with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Esterification: The final step involves the esterification of the formylated furan with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: [(2S)-4-carboxy-2,3-dihydrofuran-2-yl]methyl acetate.
Reduction: [(2S)-4-hydroxymethyl-2,3-dihydrofuran-2-yl]methyl acetate.
Substitution: [(2S)-4-amino-2,3-dihydrofuran-2-yl]methyl acetate.
Scientific Research Applications
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of [(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as an electrophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl propionate: Similar structure but with a propionate ester instead of an acetate ester.
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl butyrate: Similar structure but with a butyrate ester.
Uniqueness
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a formyl group and an acetate ester allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
188688-75-7 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate |
InChI |
InChI=1S/C8H10O4/c1-6(10)11-5-8-2-7(3-9)4-12-8/h3-4,8H,2,5H2,1H3/t8-/m0/s1 |
InChI Key |
YOYCYHCQYPBPAS-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC(=CO1)C=O |
Canonical SMILES |
CC(=O)OCC1CC(=CO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)



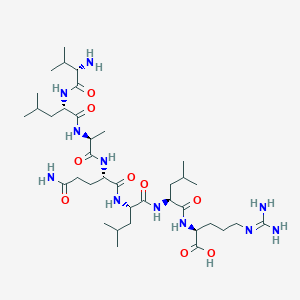
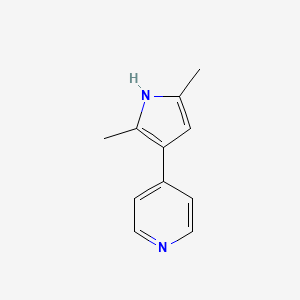
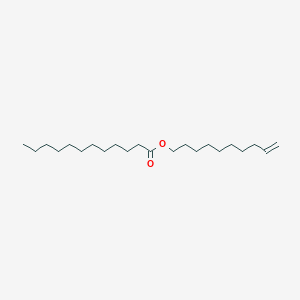
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
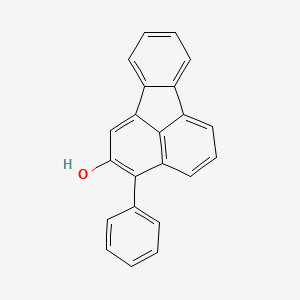
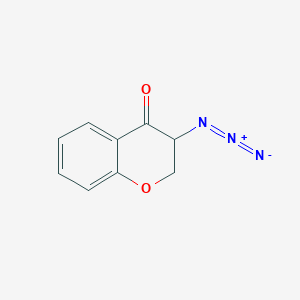
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
